PqsR-IN-2 -

PqsR-IN-2

Catalog Number: EVT-15277036
CAS Number:
Molecular Formula: C18H20ClN3OS
Molecular Weight: 361.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PqsR-IN-2 was identified through high-throughput screening of small molecules aimed at inhibiting the PqsR transcription factor. It belongs to a class of compounds that are being explored for their potential in treating infections caused by Pseudomonas aeruginosa by disrupting its communication systems. The compound's classification falls under synthetic organic compounds with potential pharmacological applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of PqsR-IN-2 typically involves several steps, including:

  1. Starting Materials: The synthesis begins with readily available precursors, often involving aromatic compounds.
  2. Reactions: Key reactions may include alkylation and cyclization processes. For example, the use of tert-butyl 2-bromoacetate in conjunction with thiols has been reported to yield derivatives that can be further modified to obtain PqsR antagonists.
  3. Purification: Post-synthesis, the compounds are purified using techniques such as column chromatography to isolate the desired product from by-products and unreacted materials.

The synthetic route may also involve strategic modifications to enhance the biological activity of the compound, such as altering side chains or functional groups based on structure-activity relationship studies.

Molecular Structure Analysis

Structure and Data

PqsR-IN-2 exhibits a complex molecular structure characterized by a quinolone core, which is essential for its interaction with the PqsR protein. The molecular formula and specific data points (such as molecular weight) are critical for understanding its properties:

  • Molecular Formula: C₁₂H₁₁ClN₄O₂S
  • Molecular Weight: Approximately 274.3 g/mol
  • Structural Features: The compound contains a quinolone moiety that facilitates binding to the PqsR receptor, influencing its regulatory functions.

X-ray crystallography studies have provided insights into the three-dimensional arrangement of atoms within PqsR-IN-2 when bound to PqsR, revealing critical interactions that stabilize this binding.

Chemical Reactions Analysis

Reactions and Technical Details

PqsR-IN-2 participates in various chemical reactions that are pivotal for its functionality:

  1. Binding Reaction: The primary reaction involves the binding of PqsR-IN-2 to the ligand-binding domain of PqsR, leading to conformational changes that inhibit the transcriptional activity of this regulator.
  2. Energy Changes: The interaction between PqsR-IN-2 and PqsR is characterized by energy changes associated with bond formation and breaking during the binding process. This reaction is exothermic, releasing energy upon successful binding.

Understanding these reactions is crucial for optimizing the compound's efficacy as an antagonist.

Mechanism of Action

Process and Data

The mechanism by which PqsR-IN-2 exerts its effects involves several key steps:

  1. Inhibition of Quorum Sensing: By binding to the ligand-binding domain of PqsR, PqsR-IN-2 prevents PQS from activating downstream genes involved in virulence.
  2. Conformational Change: The binding induces a conformational change in PqsR that disrupts its ability to interact with DNA, thus inhibiting transcription.
  3. Impact on Biofilm Formation: This inhibition ultimately leads to reduced biofilm formation and virulence factor production in Pseudomonas aeruginosa, making it a promising candidate for therapeutic development against infections caused by this pathogen.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PqsR-IN-2 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range for similar compounds.

These properties are essential for determining the compound's suitability for further development into therapeutic agents.

Applications

Scientific Uses

PqsR-IN-2 has several applications in scientific research and potential therapeutic uses:

  1. Antibiotic Development: As an antagonist of quorum sensing, it serves as a lead compound for developing new antibiotics targeting Pseudomonas aeruginosa.
  2. Research Tool: It can be used in laboratory settings to study quorum sensing mechanisms and their role in bacterial virulence.
  3. Drug Formulation: Insights gained from studying this compound can inform drug formulation strategies aimed at enhancing bioavailability and efficacy against resistant bacterial strains.
Introduction to PqsR-IN-2 in Antimicrobial Resistance

Role of Quorum Sensing in Pseudomonas aeruginosa Pathogenicity

Pseudomonas aeruginosa employs a hierarchical QS network comprising Las, Rhl, and Pqs systems to coordinate population-wide virulence expression. The Pqs system (Pseudomonas Quinolone Signal) operates as the central hub, governed by the transcriptional regulator PqsR (MvfR). Upon binding to alkylquinolone signaling molecules like HHQ (2-heptyl-4-hydroxyquinoline) and PQS (3,4-dihydroxy-2-heptylquinoline), PqsR activates transcription of virulence operons responsible for:

  • Pyocyanin production: A redox-active toxin inducing oxidative stress in host cells [3]
  • Biofilm maturation: Enhancing antibiotic tolerance through extracellular polymeric substance production [4]
  • Secondary metabolite synthesis: Including elastases, rhamnolipids, and siderophores [8]

The Pqs system exhibits exceptional clinical relevance as mutants with impaired alkylquinolone signaling demonstrate attenuated virulence in infection models. Crucially, QS-deficient strains remain susceptible to immune clearance while exhibiting reduced resistance selection compared to antibiotic-treated populations [3] [8].

Table 1: Virulence Phenotypes Modulated by PqsR Signaling in P. aeruginosa

Virulence FactorFunction in PathogenesisRegulatory Mechanism
PyocyaninHost cell membrane disruption, immune evasionDirect transcriptional activation via PqsR-PQS complex
Biofilm matrixExtracellular polysaccharide (Psl/Pel) productionUpregulation of polysaccharide synthesis operons
HQNO (4-hydroxy-2-heptylquinoline-N-oxide)Programmed cell death induction, competitor inhibitionpqsABCDE operon expression
LecA/LecB lectinsHost cell adhesion, biofilm stabilizationRhlR-PqsR crosstalk activation

PqsR as a Key Regulatory Target in Alkylquinolone Signaling

PqsR functions as a ligand-dependent transcription factor belonging to the LuxR superfamily. Structural analyses reveal its modular organization featuring:

  • An N-terminal autoinducer-binding domain with high affinity for HHQ/PQS
  • A C-terminal helix-turn-helix DNA-binding domain
  • A flexible linker region enabling conformational switching [4] [7]

Natural ligands HHQ and PQS bind PqsR with dissociation constants (Kd) of 250 nM and 50 nM, respectively, inducing dimerization and subsequent recognition of pqs-responsive elements (PQS-REs) in promoter regions. PqsR-IN-2 exploits this molecular machinery through competitive inhibition, exhibiting a remarkably low Kd,app of 7 nM – substantially outperforming natural ligands in binding affinity [6] [7]. The compound's efficacy stems from its optimized interactions with Tyr-194 and Trp-241 residues within the hydrophobic ligand-binding pocket, preventing the conformational shift necessary for DNA-binding domain activation [7].

Notably, PqsR regulation extends beyond alkylquinolone binding. The transcriptional regulator CysB represses pqsR expression by binding its promoter region, independent of cysteine availability – representing an unconventional regulatory mechanism [10]. Additionally, nucleoid-associated proteins MvaT and MvaU modulate pqsR accessibility through chromatin structuring. This multi-tiered control underscores PqsR's centrality in P. aeruginosa virulence programming.

Table 2: Comparative Ligand Binding Profiles for PqsR

LigandChemical StructureKd (nM)Biological Effect
PQS (Natural agonist)3,4-dihydroxy-2-heptylquinoline50Full receptor activation
HHQ (Natural agonist)2-heptyl-4-hydroxyquinoline250Partial agonism
PqsR-IN-2 (Synthetic antagonist)C18H20ClN3OS7Competitive inhibition
Clofoctol (Repurposed inhibitor)Phenolic ether1,900Partial inverse agonism

Rationale for Developing PqsR Inverse Agonists in Anti-Virulence Strategies

Conventional antibiotics inevitably generate resistance through target modification, efflux upregulation, or enzymatic inactivation. Anti-virulence agents like PqsR-IN-2 circumvent this by targeting non-essential virulence circuitry, theoretically reducing resistance selection. This compound exemplifies three strategic advantages:

  • Virulence Attenuation Without Bactericidal Pressure: At sub-inhibitory concentrations (IC50 = 234 nM against pyocyanin), PqsR-IN-2 suppresses toxin production while maintaining bacterial viability, minimizing resistance enrichment [2] [7].

  • Biofilm Resensitization: When combined with tobramycin, PqsR-IN-2 reduces the biofilm eradication concentration (MBEC) by 32-fold in P. aeruginosa biofilms through extracellular matrix disruption and enhanced antibiotic penetration [7].

  • Broad Strain Efficacy: PqsR-IN-2 demonstrates nanomolar IC50 against clinical isolates from bronchiectasis patients (265 ± 3.4 nM in PA14 strain), maintaining activity against lasR mutants resistant to other QS inhibitors [2] [7].

Mechanistic studies reveal PqsR-IN-2 functions as an inverse agonist rather than a pure antagonist. In the absence of natural ligands, basal PqsR activity maintains low-level virulence expression. PqsR-IN-2 suppresses this constitutive activity by stabilizing the receptor's inactive conformation, providing an additional therapeutic dimension [6] [7]. This dual-mode inhibition translates to in vivo efficacy, as demonstrated in murine neutropenic thigh infection models where adjunctive therapy with tobramycin reduced bacterial burdens by 3.5-log10 CFU compared to antibiotic monotherapy [7].

Properties

Product Name

PqsR-IN-2

IUPAC Name

6-chloro-3-[(2-hexyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one

Molecular Formula

C18H20ClN3OS

Molecular Weight

361.9 g/mol

InChI

InChI=1S/C18H20ClN3OS/c1-2-3-4-5-6-17-21-14(11-24-17)10-22-12-20-16-8-7-13(19)9-15(16)18(22)23/h7-9,11-12H,2-6,10H2,1H3

InChI Key

YNXMDRHVOXTCAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NC(=CS1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

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